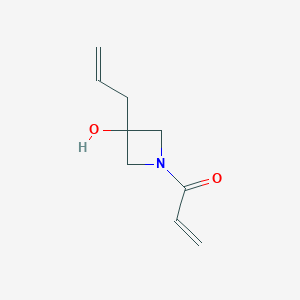

![molecular formula C11H17I B2359336 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane CAS No. 271767-63-6](/img/structure/B2359336.png)

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

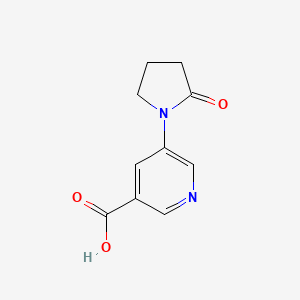

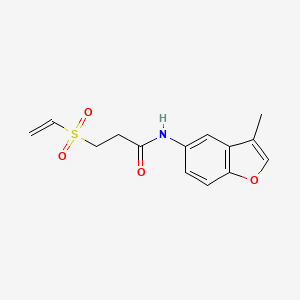

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C11H17I . It is a compound that has been studied for its unique structure and potential applications .

Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane consists of a cyclohexyl group attached to a bicyclo[1.1.1]pentane ring with an iodine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

The reactivity of similar compounds, such as 1-Azido-3-Iodobicyclo[1.1.1]pentane, has been studied under “Click” Reaction Conditions . These reactions involve Cu (I)-catalyzed 1,3-dipolar cycloaddition and integrated cycloaddition-Sonogashira coupling reactions .Physical And Chemical Properties Analysis

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane has a molecular weight of 276.16 . It is moderately soluble . The compound’s lipophilicity, as measured by Log Po/w, is 4.18 .Scientific Research Applications

Synthesis and Reactivity

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane has been explored in various synthetic and reactivity studies. A significant focus has been on its role in forming bicyclo[1.1.1]pentan-1-amine, a compound important in medicinal chemistry. Goh et al. (2014) described a scalable route to bicyclo[1.1.1]pentan-1-amine using 1-azido-3-iodobicyclo[1.1.1]pentane, highlighting its potential as a versatile intermediate (Goh et al., 2014). Furthermore, the reactivity of 1-Iodobicyclo[1.1.1]pentane with t-butyllithium, as investigated by Della and Taylor (1991), offers insights into the metal-halogen exchange process and potential applications in synthetic chemistry (Della & Taylor, 1991).

Bioisostere and Drug Molecule Applications

The compound has also been examined for its bioisosteric properties in drug molecules. Sitte et al. (2020) explored the synthesis of different bicyclo[1.1.1]pentane (BCP) triazole building blocks, showcasing the compound's utility in drug design (Sitte et al., 2020). This aligns with the work of Hughes et al. (2019), who demonstrated the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, further emphasizing the importance of such structures in pharmaceutical research (Hughes et al., 2019).

Cross-Coupling Chemistry

In the context of cross-coupling chemistry, Nugent et al. (2020) reported a method to access 1,3-C-disubstituted bicyclo[1.1.1]pentanes using 1-iodo-bicyclo[1.1.1]pentanes. This method enables the synthesis of a wide range of substituted compounds, showcasing the versatility of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane in synthetic applications (Nugent et al., 2020).

High Energy Density Materials

Another intriguing application area is in high-energy density materials (HEDMs). Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes, derived from bicyclo[1.1.1]pentane, for potential defense applications, highlighting the compound's relevance in the search for novel HEDMs (Ghule et al., 2011).

Mechanism of Action

Pharmacokinetics

, the pharmacokinetic properties of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane are as follows:

- Absorption : The compound has low gastrointestinal absorption .

- Distribution : It is permeable to the blood-brain barrier (BBB) .

- Metabolism : It is not a substrate for P-glycoprotein, but it is an inhibitor of CYP2C9 .

The compound’s lipophilicity (Log Po/w) is 3.01 (iLOGP), indicating that it may have good bioavailability .

properties

IUPAC Name |

1-cyclohexyl-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGBOMGEEZHCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C23CC(C2)(C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

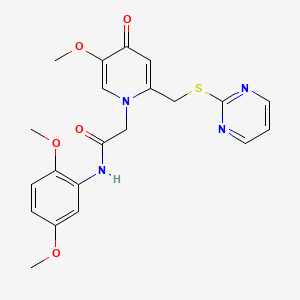

![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2359258.png)

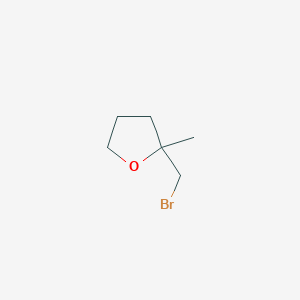

![N-(2,5-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2359266.png)

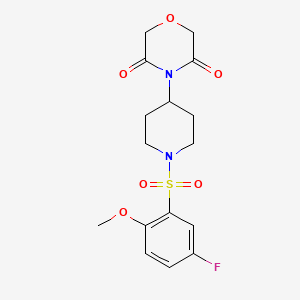

![3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359268.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2359272.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2359276.png)